Diproteverine hydrochloride

Descripción general

Descripción

El hidrocloruro de diproteverina es un bloqueador de los canales de calcio que ha mostrado propiedades antianginosas potenciales. Se utiliza principalmente por sus efectos vasodilatadores y antiespasmódicos. El compuesto es conocido por su capacidad para reducir la amplitud de los potenciales de acción lentos y acortar la duración de los potenciales de acción rápidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de diproteverina implica la reacción del 3,4-dietoxi-benzaldehído con 6,7-dipropan-2-iloxi-3,4-dihidroisoquinolina. La reacción generalmente requiere un solvente como el etanol y un catalizador como el ácido clorhídrico para facilitar la formación de la sal de clorhidrato .

Métodos de producción industrial

La producción industrial del hidrocloruro de diproteverina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se cristaliza a menudo y se purifica mediante técnicas de recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de diproteverina sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de diproteverina en sus formas reducidas.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del hidrocloruro de diproteverina. Estos derivados a menudo conservan la estructura principal del compuesto, pero exhiben diferentes propiedades químicas y físicas .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Drotaverine hydrochloride functions as a selective inhibitor of phosphodiesterase-4 (PDE4), which leads to increased levels of cyclic adenosine monophosphate (cAMP) in smooth muscle cells. This mechanism results in muscle relaxation, making it effective for treating various conditions characterized by smooth muscle spasms.

Key Pharmacological Actions:

- Antispasmodic : Relieves spasms in the gastrointestinal tract, urinary system, and gall bladder.

- Myotropic Effects : Directly affects smooth muscle tissues, enhancing relaxation.

- Vasodilation : Contributes to blood vessel dilation, potentially lowering blood pressure.

Medical Applications

Drotaverine hydrochloride has a range of clinical applications:

- Gastrointestinal Disorders :

- Gynecological Uses :

- Renal Colic :

- Self-Medication Trends :

Clinical Studies

Several clinical studies have evaluated the efficacy and safety of drotaverine hydrochloride:

Safety Profile

Drotaverine hydrochloride is generally well-tolerated. Common side effects include nausea and dizziness; however, serious adverse effects are rare. The drug does not penetrate the central nervous system significantly, reducing the risk of central side effects typically associated with antispasmodics.

Mecanismo De Acción

El hidrocloruro de diproteverina ejerce sus efectos bloqueando los canales de calcio en las células del músculo liso. Esta inhibición reduce la entrada de iones calcio, lo que lleva a la relajación del músculo liso y la vasodilatación. El compuesto se dirige principalmente a los canales de calcio de tipo L, que son cruciales para la contracción muscular y la regulación del tono vascular .

Comparación Con Compuestos Similares

Compuestos similares

Drotaverina: Otro bloqueador de los canales de calcio con propiedades antiespasmódicas similares.

Papaverina: Un vasodilatador que también inhibe las enzimas fosfodiesterasa.

Verapamilo: Un bloqueador de los canales de calcio bien conocido que se utiliza en el tratamiento de la hipertensión y la angina.

Unicidad

El hidrocloruro de diproteverina es único en su estructura específica, que permite la inhibición dirigida de los canales de calcio con efectos secundarios mínimos. Su combinación de efectos vasodilatadores y antiespasmódicos lo hace particularmente útil para tratar afecciones cardiovasculares .

Actividad Biológica

Diproteverine hydrochloride, commonly known as drotaverine hydrochloride (DHC), is a synthetic derivative of the natural isoquinoline alkaloid papaverine. It is primarily classified as an antispasmodic agent, used to relieve smooth muscle spasms in various clinical conditions. This article explores the biological activity of DHC, focusing on its mechanisms of action, efficacy in clinical studies, and potential applications in treating specific medical conditions.

Drotaverine acts primarily as a phosphodiesterase-4 (PDE4) inhibitor , which prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to smooth muscle relaxation, making DHC effective in alleviating spasms in the gastrointestinal and genitourinary tracts. Additionally, Drotaverine exhibits properties as a L-type voltage-operated calcium channel blocker , further contributing to its antispasmodic effects .

Key Mechanisms:

- PDE4 Inhibition : Increases cAMP levels, promoting smooth muscle relaxation.

- Calcium Channel Blockade : Reduces calcium influx into smooth muscle cells, enhancing relaxation.

Pharmacokinetics

The pharmacokinetic profile of DHC reveals significant variability in absorption and metabolism:

- Bioavailability : Ranges from 24.5% to 91%, with an average of 58.2% following an oral dose of 80 mg.

- Volume of Distribution : Approximately 193 L after oral administration.

- Metabolism : Primarily hepatic, with major metabolites being glucuronidated forms excreted via bile .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy and safety of DHC in various conditions, particularly irritable bowel syndrome (IBS) and renal colic.

Case Study: Drotaverine in Irritable Bowel Syndrome

A randomized controlled trial involving 144 patients with IBS demonstrated that DHC significantly reduced abdominal pain and improved stool frequency compared to placebo. Key findings included:

- Pain Reduction : Measured by the Visual Analog Scale (VAS), pain intensity decreased significantly (P < .01).

- Stool Frequency Improvement : Enhanced stool frequency was observed in all IBS types except IBS-C .

| Outcome Measure | Drotaverine Group (n=72) | Placebo Group (n=72) | P Value |

|---|---|---|---|

| Pain Severity (VAS) | Decreased significantly | No significant change | < .01 |

| Stool Frequency | Increased | No significant change | < .01 |

Case Study: Drotaverine in Renal Colic

Another study assessed the effectiveness of intramuscular DHC compared to diclofenac in patients with renal colic. Results indicated:

- Pain Reduction : Both treatments provided significant pain relief at 30 minutes, with DHC showing a slightly higher reduction (61.3% vs. 60.4%) at 60 minutes.

- Safety Profile : No significant differences were noted between the two groups regarding adverse effects .

| Characteristic | Drotaverine Group | Diclofenac Group | P Value |

|---|---|---|---|

| Pain Reduction (%) at 60 min | 61.3% | 60.4% | NS |

| Need for Rescue Medication (%) | 10% | 12% | NS |

Potential Applications

Beyond its antispasmodic properties, recent research suggests that DHC may have potential applications in oncology due to its cytostatic effects on various human tumor cell lines. Studies indicate that drotaverine can inhibit tumor cell proliferation at concentrations as low as 3.0 μM .

Propiedades

Número CAS |

69373-88-2 |

|---|---|

Fórmula molecular |

C26H36ClNO4 |

Peso molecular |

462.0 g/mol |

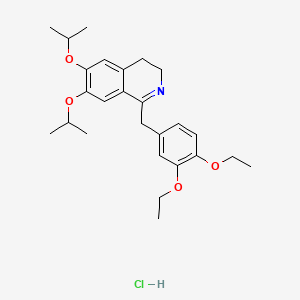

Nombre IUPAC |

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline;hydrochloride |

InChI |

InChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H |

Clave InChI |

AWQPJKUSDUHYIX-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |

SMILES canónico |

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |

Key on ui other cas no. |

69373-88-2 |

Números CAS relacionados |

69373-95-1 (Parent) |

Sinónimos |

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL BRL 40015A BRL-40015-A BRL-40015A diproteverine diproteverine hydrochloride |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.